4-[(Ethylamino)methyl]phenol
Overview
Description
4-[(Ethylamino)methyl]phenol is an organic compound with the molecular formula C9H13NO. It is a derivative of phenol, where the hydroxyl group is substituted with an ethylamino group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Similar compounds have been known to target cyclooxygenase (cox) enzymes .
Mode of Action
It’s worth noting that related compounds have been shown to suppress the activity of cox enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The inhibition of cox enzymes can affect various biochemical pathways, including the synthesis of prostaglandins and other eicosanoids .
Result of Action
The inhibition of cox enzymes can lead to a decrease in the production of prostaglandins and other eicosanoids, which can have various effects on inflammation and pain signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Ethylamino)methyl]phenol typically involves the reaction of 4-hydroxybenzaldehyde with ethylamine. The reaction proceeds through a nucleophilic addition mechanism, where the ethylamine attacks the carbonyl group of the aldehyde, followed by a reduction step to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. Commonly, the reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(Ethylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
4-[(Ethylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Methylamino)methyl]phenol
- 4-[(Dimethylamino)methyl]phenol
- 4-[(Isopropylamino)methyl]phenol
Uniqueness
4-[(Ethylamino)methyl]phenol is unique due to the presence of the ethylamino group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-(ethylaminomethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-10-7-8-3-5-9(11)6-4-8/h3-6,10-11H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPDGPSSMVINMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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